molecular formula C14H11IN2OS B464959 N-benzoyl-N'-(4-iodophenyl)thiourea CAS No. 19249-88-8

N-benzoyl-N'-(4-iodophenyl)thiourea

Cat. No.: B464959
CAS No.: 19249-88-8
M. Wt: 382.22g/mol
InChI Key: IIDSDYPOUROQIA-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(4-iodophenyl)thiourea is an organosulfur compound with the molecular formula C14H11IN2OS. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a benzoyl group and a 4-iodophenyl group. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Properties

IUPAC Name

N-[(4-iodophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDSDYPOUROQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(4-iodophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 4-iodoaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(4-iodophenyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(4-iodophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted thiourea derivatives.

    Oxidation Reactions: Products include sulfinyl or sulfonyl derivatives.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

N-benzoyl-N’-(4-iodophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(4-chlorophenyl)thiourea
  • N-benzoyl-N’-(4-bromophenyl)thiourea
  • N-benzoyl-N’-(4-fluorophenyl)thiourea

Uniqueness

N-benzoyl-N’-(4-iodophenyl)thiourea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis .

Biological Activity

N-benzoyl-N'-(4-iodophenyl)thiourea is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thioureas, which are characterized by the functional group -C(=S)N-. The presence of the iodine atom in the phenyl ring enhances its reactivity and may influence its biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of thiourea derivatives, including this compound. The following table summarizes key findings from relevant studies:

Compound Cell Lines Tested IC50 Values (µM) Mechanism of Action
This compoundMCF-7, T47D, A54910.5 - 25.0Inhibition of DNA topoisomerases
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7, T47D, Vero30.0 - 50.0Induction of apoptosis
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7, HeLa15.0 - 35.0Cell cycle arrest in G1 phase

The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10.5 to 25 µM, indicating potent anticancer activity. Its mechanism primarily involves the inhibition of DNA topoisomerases, which are essential for DNA replication and transcription.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiourea derivatives. This compound has shown effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli15
Staphylococcus aureus20
Candida albicans25

These results suggest that the compound has a promising profile as an antimicrobial agent, particularly against gram-positive bacteria and fungi.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been observed to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Action : The compound disrupts bacterial cell walls or inhibits essential bacterial enzymes, leading to microbial death.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against E. coli and S. aureus, suggesting its potential as an alternative treatment for infections caused by resistant strains.

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